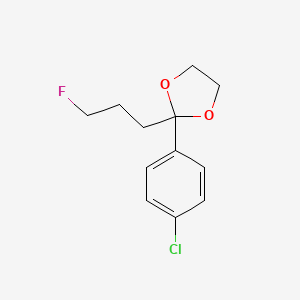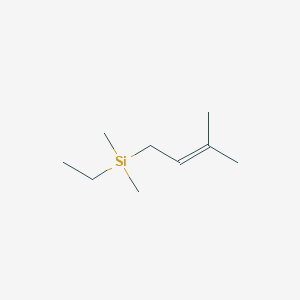
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane is an organosilicon compound with the molecular formula C_9H_20Si This compound is characterized by the presence of an ethyl group, two methyl groups, and a 3-methylbut-2-en-1-yl group attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane typically involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. One common method is the reaction of 3-methylbut-2-en-1-yl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as platinum or rhodium complexes are often employed to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups into simpler silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学研究应用
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
作用机制
The mechanism of action of Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes, and nucleophilic substitution, where the silicon atom acts as an electrophile.
相似化合物的比较
Ethyl(dimethyl)(3-methylbut-2-en-1-yl)silane can be compared with other organosilicon compounds such as:
Trimethylsilane: Lacks the ethyl and 3-methylbut-2-en-1-yl groups, making it less versatile in certain applications.
Phenylsilane: Contains a phenyl group instead of the ethyl and 3-methylbut-2-en-1-yl groups, leading to different reactivity and applications.
Dimethylsilane: Similar but lacks the ethyl and 3-methylbut-2-en-1-yl groups, resulting in different chemical properties.
属性
CAS 编号 |
63942-80-3 |
|---|---|
分子式 |
C9H20Si |
分子量 |
156.34 g/mol |
IUPAC 名称 |
ethyl-dimethyl-(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-10(4,5)8-7-9(2)3/h7H,6,8H2,1-5H3 |
InChI 键 |
HORUDFNILLERSZ-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(C)CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



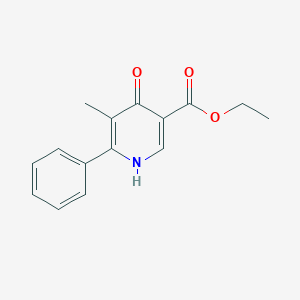

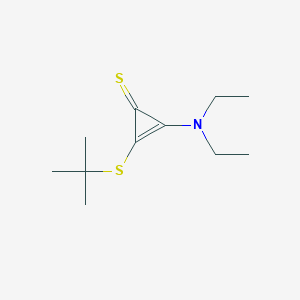
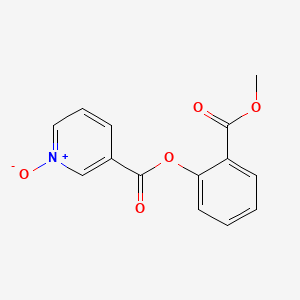

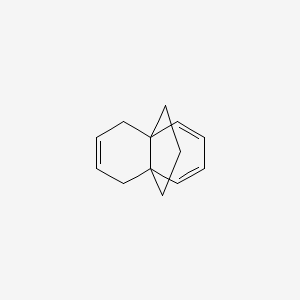

silane](/img/structure/B14494236.png)


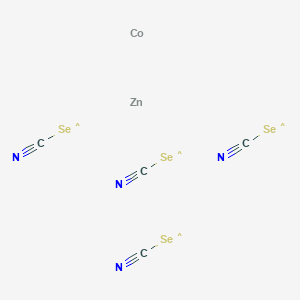
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
